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Compound of Interest

Compound Name:
5-Bromo-2-fluoro-4-

methoxyphenol

CAS No.: 1111096-08-2

Cat. No.: B1374892 Get Quote

In the landscape of medicinal chemistry and materials science, the strategic functionalization of

aromatic scaffolds is paramount for the development of novel molecules with tailored

properties. 5-Bromo-2-fluoro-4-methoxyphenol has emerged as a highly valuable and

versatile building block. Its unique substitution pattern—a reactive bromine atom for cross-

coupling, an activating methoxy group, a modulating fluorine atom, and a phenolic hydroxyl

group—offers multiple avenues for synthetic diversification.

This guide provides an in-depth exploration of the application of 5-Bromo-2-fluoro-4-
methoxyphenol in several cornerstone palladium-catalyzed cross-coupling reactions. We will

delve into the mechanistic rationale behind experimental choices, provide detailed protocols,

and present data to empower researchers, scientists, and drug development professionals to

effectively utilize this key intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is the

foundation of safe and successful experimentation.
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Property Value Source

CAS Number 1111096-08-2 [1][2]

Molecular Formula C₇H₆BrFO₂ [2][3]

Molecular Weight 221.02 g/mol [2][3]

Appearance Varies; typically a solid N/A

Primary Use Organic Building Block [1]

Safety and Handling: 5-Bromo-2-fluoro-4-methoxyphenol is an irritant and should be handled

with appropriate personal protective equipment (PPE).

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory

irritation.[4]

Precautions: Avoid breathing dust, fumes, or vapors.[4][5] Use only in a well-ventilated area,

preferably a chemical fume hood.[5][6] Wear protective gloves, clothing, and eye/face

protection.[6][7]

Storage: Store in a well-ventilated place and keep the container tightly closed.[4]

Disposal: Dispose of contents and container to an approved waste disposal plant.[4]

The Engine of Synthesis: The Palladium Cross-
Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling

the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and

selectivity.[8][9] The general mechanism, while nuanced for each specific reaction, follows a

core catalytic cycle.
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Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl halide (our bromo-substituted phenol)

to a Pd(0) complex. This is followed by transmetalation (in Suzuki coupling) or coordination and

deprotonation of a nucleophile (in Buchwald-Hartwig or Sonogashira coupling). The final step is

reductive elimination, which forms the desired product and regenerates the active Pd(0)

catalyst.[10]

Application I: Suzuki-Miyaura Coupling for C-C
Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating biaryl structures

prevalent in pharmaceuticals.[8][9] It couples an organoboron species with an organic halide.

[10] The reactivity of the C-Br bond in 5-Bromo-2-fluoro-4-methoxyphenol makes it an

excellent substrate for this transformation.

Mechanistic Insight
The key steps are the oxidative addition of the aryl bromide to Pd(0), followed by

transmetalation with a boronate complex (formed from the boronic acid and a base), and finally,

reductive elimination to yield the C-C coupled product.[8][10]
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Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.[11]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic
Acid
Rationale:

Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is often effective

for aryl bromides.[12] For more challenging couplings, ligand systems like SPhos or XPhos

with a Pd(II) precatalyst (e.g., Pd(OAc)₂) can improve yields.[11]

Base: A carbonate base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid to

form the boronate species, which facilitates transmetalation.[13][14]
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Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is standard.

Water aids in dissolving the inorganic base and facilitates the reaction.[11] Solvents must be

degassed to prevent oxidation of the Pd(0) catalyst.

Materials:

5-Bromo-2-fluoro-4-methoxyphenol (1.0 equiv)

Arylboronic acid (1.2 equiv)

Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

Potassium Carbonate (K₂CO₃) (2.0 equiv)

1,4-Dioxane and Water (4:1 ratio), degassed

Schlenk flask or reaction vial with a magnetic stir bar

Inert gas supply (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask, add 5-Bromo-2-fluoro-4-methoxyphenol, the arylboronic acid,

Pd(PPh₃)₄, and K₂CO₃.

Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to

ensure an oxygen-free atmosphere.[8]

Add the degassed 4:1 dioxane/water solvent mixture via syringe.

Heat the reaction mixture to 90-100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12

hours.

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash

with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

biaryl product.[11]

Application II: Buchwald-Hartwig Amination for C-N
Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are

ubiquitous in pharmaceuticals.[15][16] The reaction couples an aryl halide with a primary or

secondary amine.[17]

Mechanistic Insight
This reaction follows a similar catalytic cycle involving oxidative addition of the aryl bromide to

Pd(0). The key difference is the subsequent step where the amine displaces the halide on the

palladium center, aided by a strong, non-nucleophilic base, to form a palladium-amido complex.

Reductive elimination then yields the aryl amine product.[16][18][19]
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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with a
Secondary Amine
Rationale:

Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich

phosphine ligand. Ligands like XPhos or RuPhos are often used with a palladium precatalyst
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such as Pd₂(dba)₃ or a palladacycle precatalyst (e.g., G3-XPhos). These ligands facilitate

both the oxidative addition and the crucial reductive elimination step.[19]

Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine

without competing in the reaction. Sodium tert-butoxide (NaOtBu) or Lithium

bis(trimethylsilyl)amide (LiHMDS) are common choices.[18]

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent

quenching of the strong base.

Materials:

5-Bromo-2-fluoro-4-methoxyphenol (1.0 equiv)

Secondary Amine (e.g., Morpholine) (1.2 equiv)

Pd₂(dba)₃ (0.01 equiv, 1 mol%)

XPhos (0.025 equiv, 2.5 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Anhydrous Toluene, degassed

Glovebox or Schlenk line technique

Procedure:

Inside a glovebox or under a strong flow of inert gas, add NaOtBu to a dry Schlenk flask.

In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.

Add this catalyst solution to the Schlenk flask.

Add the 5-Bromo-2-fluoro-4-methoxyphenol, followed by the secondary amine and the

remaining degassed toluene.

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 6-24 hours.
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Upon completion, cool the mixture to room temperature. Carefully quench the reaction by

adding saturated aqueous ammonium chloride (NH₄Cl).

Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic

layers with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography.

Application III: Sonogashira Coupling for C(sp²)-
C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes,

providing access to substituted alkynes that are valuable in materials science and as

precursors for more complex structures.[20][21] The reaction typically uses a dual-catalyst

system of palladium and copper(I).[21]

Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle,

oxidative addition of the aryl bromide is followed by transmetalation from a copper(I)-acetylide

species. This key intermediate is generated in the copper cycle, where the copper(I) salt reacts

with the terminal alkyne in the presence of an amine base.[21]
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Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with a Terminal Alkyne
Rationale:

Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-

catalyst (e.g., CuI) is standard.[21] The copper is essential for activating the alkyne but can

also promote undesirable alkyne homocoupling (Glaser coupling).[22]

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both

to neutralize the HBr formed and to facilitate the formation of the copper acetylide.
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Solvent: Anhydrous solvents like THF or DMF are commonly used. Rigorous exclusion of

oxygen is critical to prevent homocoupling.[22]

Materials:

5-Bromo-2-fluoro-4-methoxyphenol (1.0 equiv)

Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)

Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)

Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

Triethylamine (Et₃N) (3.0 equiv)

Anhydrous THF, degassed

Schlenk flask with a magnetic stir bar

Procedure:

To a dry Schlenk flask, add 5-Bromo-2-fluoro-4-methoxyphenol, Pd(PPh₃)₂Cl₂, and CuI.

Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon

three times.

Add degassed anhydrous THF, followed by the degassed triethylamine and the terminal

alkyne via syringe.

Stir the reaction mixture at room temperature. The reaction is often exothermic and typically

proceeds to completion within 2-8 hours.

Monitor the reaction by TLC. A fine precipitate of triethylammonium bromide will form as the

reaction progresses.

Upon completion, filter the reaction mixture through a pad of Celite to remove the salts and

catalyst residues. Rinse the pad with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Application IV: Heck Reaction for C-C Bond
Formation with Alkenes
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, typically leading

to the formation of a substituted alkene with trans selectivity.[23] This reaction is a powerful tool

for vinylation of the aromatic ring.

Protocol: Heck Reaction with an Acrylate
Rationale:

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. In

situ, it is reduced to the active Pd(0) species. Phosphine ligands, such as P(o-tolyl)₃, are

often added to stabilize the catalyst and improve reactivity.[11]

Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the acid

generated during the β-hydride elimination step and regenerate the active catalyst.[23][24]

Solvent: High-boiling polar aprotic solvents like DMF or DMA are typically used to ensure the

reaction proceeds at the required high temperatures (100-140 °C).[24]

Materials:

5-Bromo-2-fluoro-4-methoxyphenol (1.0 equiv)

Alkene (e.g., n-Butyl acrylate) (1.5 equiv)

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv, 4 mol%)

Potassium Carbonate (K₂CO₃) (2.0 equiv)

Anhydrous N,N-Dimethylformamide (DMF)
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Schlenk flask with a magnetic stir bar and reflux condenser

Procedure:

To a dry Schlenk flask equipped with a reflux condenser, add 5-Bromo-2-fluoro-4-
methoxyphenol, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.

Establish an inert atmosphere (evacuate/backfill with argon x3).

Add anhydrous DMF and the alkene via syringe.

Heat the reaction mixture to 120-130 °C with vigorous stirring.

Monitor the reaction by TLC or GC-MS. Reactions may require 12-24 hours for completion.

Cool the reaction to room temperature. Dilute with water and extract with an organic solvent

(e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with water and brine to remove DMF.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

Purify the residue by flash chromatography to yield the substituted alkene product.

Conclusion and Future Outlook
5-Bromo-2-fluoro-4-methoxyphenol stands as a testament to the power of strategic

molecular design. Its differentiated functional handles allow for selective and efficient

participation in a wide array of palladium-catalyzed cross-coupling reactions. The protocols and

insights provided herein serve as a robust starting point for chemists aiming to incorporate this

versatile building block into their synthetic campaigns. By understanding the mechanistic

underpinnings and the rationale for reagent selection, researchers can confidently adapt and

optimize these methods to forge novel and complex molecules for the advancement of science

and medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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